![molecular formula C13H9Cl2NO B14158945 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol CAS No. 5278-80-8](/img/structure/B14158945.png)
4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol typically involves the reaction between 4-chloroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of glacial acetic acid and anhydrous ethanol . The mixture is refluxed for several hours, and the product is obtained by recrystallization from anhydrous tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.
化学反応の分析
Types of Reactions
4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Chlorine (Cl₂) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol has several scientific research applications:
作用機序
The mechanism of action of 4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function . Additionally, it can interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research .
類似化合物との比較
Similar Compounds
4-chloro-2-{(E)-[(3-methylphenyl)imino]methyl}phenol: Similar structure but with a methyl group instead of a chlorine atom.
4-chloro-2-{(E)-[(4-nitrophenyl)imino]methyl}phenol: Similar structure but with a nitro group instead of a chlorine atom.
Uniqueness
4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorine atoms enhances its reactivity and potential for forming various derivatives .
特性
CAS番号 |
5278-80-8 |
|---|---|
分子式 |
C13H9Cl2NO |
分子量 |
266.12 g/mol |
IUPAC名 |
4-chloro-2-[(3-chlorophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-2-1-3-12(7-10)16-8-9-6-11(15)4-5-13(9)17/h1-8,17H |
InChIキー |
WWQNRMAULXTBRX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)N=CC2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(phenylsulfanyl)ethyl]glycinamide](/img/structure/B14158862.png)
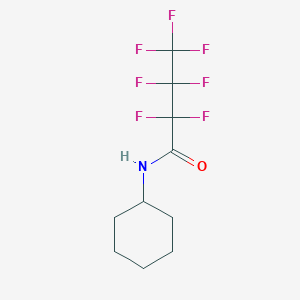
![3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B14158876.png)
![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1,3-benzodioxole-5-carboxylate](/img/structure/B14158877.png)
![N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14158889.png)
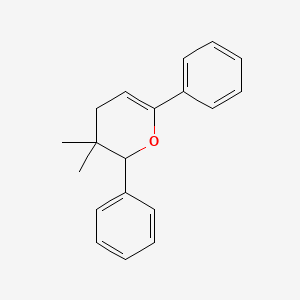
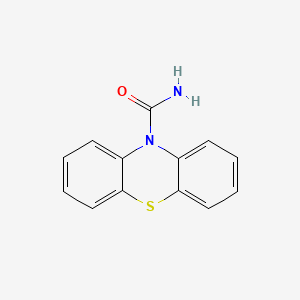


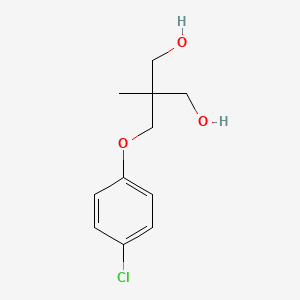
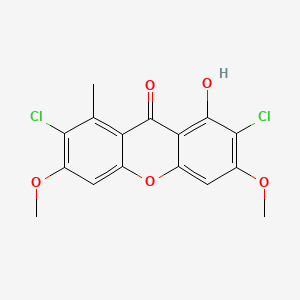
![N-(3-ethoxypropyl)-1-{[4-(methylsulfanyl)phenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B14158927.png)
![2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158939.png)
![N-[1-(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide](/img/structure/B14158956.png)
